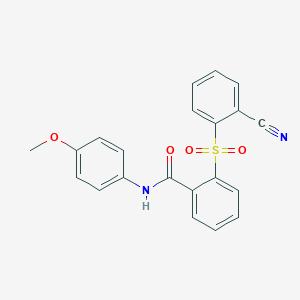
Pentane-1,4-diamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C5H14N22HClThis compound is typically found in a white crystalline powder form and is used in various scientific and industrial applications .
Wirkmechanismus
Biochemical Pathways
Pentane-1,4-diamine dihydrochloride may be involved in the biosynthesis of cadaverine . Cadaverine is a natural polyamine with various chemical and biological activities in humans, animals, plants, bacteria, fungi, and other microbes . It is synthesized from the decarboxylation of lysine . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Biochemische Analyse
Biochemical Properties
It can participate in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
Pentane-1,4-diamine dihydrochloride can influence cell function in several ways. It can participate in plant physiological processes such as cell division and growth, promoting the development of pistils and stamens, regulating the senescence process, improving fruit development, and increasing yield . It can also be used to treat arrhythmia, relieve hypoglycemia, and effectively cure dysentery .
Molecular Mechanism
It is known that it can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it is stable at room temperature .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentane-1,4-diamine dihydrochloride can be synthesized through the reaction of pentane-1,4-diamine with hydrochloric acid. The reaction typically involves dissolving pentane-1,4-diamine in a mixture of concentrated hydrochloric acid and water, followed by the addition of stannous chloride to purify the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar methods. The process includes the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Pentane-1,4-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include amides, nitriles, primary amines, and various substituted derivatives. These products have significant applications in different fields, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
Pentane-1,4-diamine dihydrochloride has a wide range of scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Putrescine (butane-1,4-diamine): Another naturally occurring polyamine with similar chemical properties.
Cadaverine (pentane-1,5-diamine): A closely related compound with one additional carbon atom in the chain.
Uniqueness
Pentane-1,4-diamine dihydrochloride is unique due to its specific structure and reactivity. Its ability to form stable dihydrochloride salts makes it particularly useful in various chemical and biological applications. Additionally, its specific interactions with molecular targets, such as carbonic anhydrase, highlight its potential in medicinal chemistry .
Eigenschaften
IUPAC Name |
pentane-1,4-diamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c1-5(7)3-2-4-6;;/h5H,2-4,6-7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGMTJLUASICTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2707315.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-4-methoxybenzamide](/img/structure/B2707316.png)
![2-cyclohexyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2707317.png)
![1-(4-Fluorophenyl)-4-[[1-(2-fluorophenyl)triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2707318.png)



![2-methyl-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one](/img/structure/B2707325.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2707327.png)

![6-Azaspiro[2.5]octan-1-ylmethanol hydrochloride](/img/structure/B2707330.png)


![1-Acetyl-3-{[(tert-butoxy)carbonyl]amino}pyrrolidine-3-carboxylic acid](/img/structure/B2707337.png)
